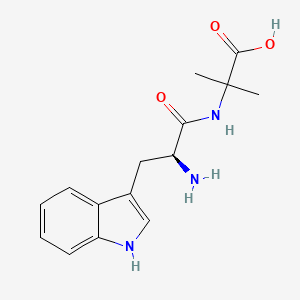

L-Tryptophyl-2-methylalanine

Description

Contextualization of Non-Canonical Amino Acid-Containing Peptides in Biochemistry and Chemical Biology

The field of peptide science has moved beyond the exclusive study of the 20 proteinogenic amino acids. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to develop novel biomolecules with enhanced therapeutic and research applications. nih.govnih.gov These synthetic peptides, often termed peptidomimetics, can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. nih.gov

Non-canonical amino acids are organic compounds that, like their canonical counterparts, possess both an amine and a carboxylic acid group but are not encoded by the standard genetic code. nih.gov Their inclusion in peptide chains can dramatically alter the resulting molecule's properties. For instance, α,α-disubstituted amino acids, such as 2-methylalanine (also known as α-aminoisobutyric acid or Aib), are known to impose significant conformational constraints on the peptide backbone. mpg.deacs.org This restriction of conformational freedom can lead to the formation of stable secondary structures, such as helices and turns, even in short peptide sequences. mpg.deacs.org

The ability to engineer peptides with predictable and stable three-dimensional structures is of paramount importance for designing molecules that can bind to specific biological targets with high affinity and selectivity. Furthermore, the introduction of ncAAs can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. arvojournals.org The study of peptides containing ncAAs, therefore, provides fundamental insights into protein folding and design principles while simultaneously fueling the development of new therapeutic agents and research tools. researchgate.netnih.gov

Significance of L-Tryptophyl-2-methylalanine within Advanced Peptide Chemistry and Biochemical Inquiry

Within the broad landscape of non-canonical peptide chemistry, the dipeptide this compound (Trp-Aib) serves as a particularly insightful model system. Its significance arises from the interplay between the unique properties of its constituent amino acids.

L-Tryptophan, an essential aromatic amino acid, possesses a large, hydrophobic indole (B1671886) side chain that can participate in various non-covalent interactions, including hydrophobic, aromatic-aromatic, and cation-π interactions. nih.gov Crucially, the indole moiety is intrinsically fluorescent, making it a sensitive spectroscopic probe of its local environment. nih.gov Changes in the fluorescence emission of the tryptophan residue can provide detailed information about the peptide's conformation, its binding to other molecules, and its insertion into biological membranes. nih.gov

The incorporation of 2-methylalanine (Aib) introduces a gem-dimethyl group at the α-carbon, which sterically restricts the available conformational space of the peptide backbone. mpg.deacs.org This constraint often induces a helical or turn-like conformation. mpg.deacs.org In the context of Trp-Aib, the Aib residue influences the orientation of the adjacent tryptophan side chain, thereby modulating its spectroscopic properties.

The study of Trp-Aib and related peptides allows researchers to investigate fundamental aspects of peptide chemistry and biophysics:

Conformational Analysis: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and circular dichroism (CD) are employed to elucidate the preferred solution-state conformation of Trp-Aib. researchgate.netnih.gov These studies have shown that the presence of Aib can nucleate helical structures. researchgate.net

Fluorescence Spectroscopy: The tryptophan residue in Trp-Aib acts as a built-in fluorescent reporter. Time-resolved fluorescence measurements can reveal details about the dynamics of the peptide and its interactions with its surroundings. nih.gov For example, quenching of tryptophan fluorescence can indicate the proximity of other molecules or specific solvent environments. nih.gov

Model for Peptide-Membrane Interactions: The amphipathic nature of Trp-Aib, with its hydrophobic tryptophan side chain and polar peptide backbone, makes it a simple model for studying how peptides interact with and insert into lipid bilayers, a crucial process for the function of many antimicrobial and cell-penetrating peptides. nih.gov

Probing Inter-residue Interactions: The close proximity of the bulky indole group and the gem-dimethyl groups of Aib allows for the study of intramolecular van der Waals and other non-covalent interactions that govern peptide folding.

Research on Trp-Aib containing peptides has provided valuable data on the influence of non-canonical residues on peptide structure and function. For instance, studies on longer helical peptides incorporating the Trp-Aib motif have demonstrated how the tryptophan fluorescence can be used to report on the peptide's orientation and depth of insertion within a membrane. nih.gov

Below are tables summarizing key properties of the constituent amino acids of this compound.

Table 1: Properties of L-Tryptophan

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol |

| Classification | Canonical, Aromatic, Essential Amino Acid |

| Side Chain | Indole |

| Fluorescence Maxima | Dependent on solvent polarity, typically ~350 nm in water |

Table 2: Properties of 2-Methylalanine (Aib)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉NO₂ |

| Molar Mass | 103.12 g/mol |

| Classification | Non-canonical, α,α-Disubstituted Amino Acid |

| Side Chain | Methyl |

| Conformational Preference | Induces helical (3₁₀- or α-helix) or turn structures |

Structure

2D Structure

3D Structure

Properties

CAS No. |

821776-23-2 |

|---|---|

Molecular Formula |

C15H19N3O3 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m0/s1 |

InChI Key |

SHAXSXUDZJSSCN-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for L Tryptophyl 2 Methylalanine

Strategic Approaches to Dipeptide Synthesis

The formation of the peptide bond between L-tryptophan and 2-methylalanine can be achieved through several synthetic routes, each with its own set of advantages and challenges. The primary difficulty lies in overcoming the steric hindrance posed by the gem-dimethyl group on the α-carbon of 2-methylalanine, which can significantly slow down the coupling reaction and increase the risk of side reactions, such as racemization. nih.gov

Solution-Phase Peptide Synthesis (SolPPS) Applications for L-Tryptophyl-2-methylalanine

Solution-phase peptide synthesis (SolPPS) is a classical approach that offers flexibility in terms of scale and the ability to purify intermediates at each step. In the context of synthesizing this compound, SolPPS would involve the coupling of a protected L-tryptophan derivative with a protected 2-methylalanine derivative in an appropriate organic solvent. researchgate.net

The key to a successful solution-phase synthesis of this dipeptide is the choice of coupling reagent. Standard reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient due to the steric bulk of 2-methylalanine. researchgate.net More potent activating reagents are often required to facilitate the formation of the peptide bond at a reasonable rate and with high yield. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion before proceeding with deprotection and purification steps.

Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound Coupling

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification, as excess reagents and byproducts are removed by simple washing of the solid support to which the growing peptide chain is anchored. beilstein-journals.org For the synthesis of this compound, 2-methylalanine would typically be attached to the resin first, followed by the coupling of a protected L-tryptophan derivative.

The major challenge in the SPPS of peptides containing 2-methylalanine is the difficult coupling step. nih.gov The steric hindrance of the α,α-disubstituted amino acid makes the peptide bond formation sluggish. nih.gov To overcome this, a combination of optimized coupling reagents and reaction conditions is necessary. The use of highly efficient coupling reagents is crucial for achieving high coupling yields. bachem.com Additionally, microwave-assisted SPPS can be employed to enhance the rate of the coupling reaction. nih.gov

Table 1: Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Description | Reference |

|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly reactive uronium salt-based reagent. |

| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A popular and effective coupling reagent. luxembourg-bio.com |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium salt-based reagent shown to be effective for coupling hindered amino acids like Aib. semanticscholar.org |

| PyAOP | ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | A phosphonium salt-based reagent that is promising for couplings involving N-methylamino acids. nih.gov |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation uronium salt with high coupling efficiency. bachem.com |

| Acid Fluorides | Generated in situ from the protected amino acid. | Particularly suited for the coupling of sterically hindered α,α-disubstituted amino acids. iris-biotech.de |

Mixed Anhydride Coupling Methods in this compound Formation

The mixed anhydride method is a well-established technique for peptide bond formation that involves the activation of the carboxylic acid of the N-protected amino acid with an alkyl chloroformate in the presence of a tertiary amine. google.com This forms a mixed anhydride, which then reacts with the amino group of the second amino acid to form the peptide bond. organicreactions.org

For the synthesis of this compound, an N-protected L-tryptophan would be converted to a mixed anhydride and then reacted with a 2-methylalanine ester. A potential drawback of this method is the risk of racemization, especially during the coupling of sterically hindered residues. researchgate.net Careful control of the reaction temperature, typically between -15°C and 0°C, is crucial to minimize this side reaction. google.com Another potential side reaction is the formation of urethane byproducts. researchgate.net

Precursor Amino Acid Derivatization and Reactivity

The successful synthesis of this compound relies heavily on the appropriate protection of the functional groups of the precursor amino acids, L-tryptophan and 2-methylalanine.

Role of N-Protected L-Tryptophan Derivatives in Dipeptide Synthesis

To prevent self-polymerization and other side reactions, the α-amino group of L-tryptophan must be protected with a suitable protecting group. The two most common N-protecting groups used in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. chim.it

Furthermore, the indole (B1671886) side chain of tryptophan can be susceptible to modification during peptide synthesis, particularly during the acidic cleavage of other protecting groups. To mitigate this, the indole nitrogen can also be protected, often with a Boc group. peptide.com This prevents side reactions and can lead to a purer final product.

Table 2: Common N-Protected L-Tryptophan Derivatives

| Compound Name | Abbreviation | Protecting Groups |

|---|---|---|

| N-tert-Butoxycarbonyl-L-tryptophan | Boc-Trp-OH | α-amino: Boc |

| N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan | Fmoc-Trp-OH | α-amino: Fmoc |

Incorporation of 2-Methylalanine (α-Aminoisobutyric Acid) into Peptide Sequences

2-Methylalanine, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. nih.gov This structural feature introduces significant steric hindrance, which poses a considerable challenge to peptide bond formation. The bulky gem-dimethyl group shields the amino group, making it less accessible for nucleophilic attack on the activated carboxyl group of the coupling partner. nih.gov

The difficulty in coupling Aib residues often results in low yields and incomplete reactions when using standard coupling protocols. researchgate.net Therefore, the incorporation of Aib into a peptide sequence like this compound necessitates the use of more powerful coupling reagents and potentially longer reaction times or elevated temperatures, such as those achieved with microwave assistance. nih.gov The choice of solvent can also influence the outcome of the coupling reaction, with dichloromethane (DCM) sometimes being preferred over more polar solvents like dimethylformamide (DMF) for segment coupling to a hindered Aib residue. nih.gov

Advances in Synthetic Efficiency and Stereochemical Control for this compound

Recent advancements in peptide synthesis have focused on improving the efficiency of coupling sterically hindered amino acids and maintaining the stereochemical integrity of the chiral centers.

To overcome the low reactivity of 2-methylalanine in the coupling step, several strategies can be employed to maximize the yield of this compound.

High-Potency Coupling Reagents: The use of phosphonium- or uronium-based coupling reagents is a primary strategy. Reagents such as HATU, HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven effective in forming peptide bonds between sterically hindered amino acids. These reagents rapidly form the activated ester of the carboxylic acid component, which then reacts with the amine.

Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can significantly accelerate the rate of the coupling reaction, leading to higher yields in shorter reaction times. The controlled heating provided by a microwave synthesizer can overcome the activation energy barrier associated with the sterically demanding coupling.

Optimized Reaction Conditions: Careful optimization of reaction parameters such as temperature, concentration, and reaction time is crucial. For instance, increasing the temperature (within the limits of the stability of the reactants and reagents) can enhance the reaction rate. Using a higher concentration of the activated amino acid can also drive the equilibrium towards product formation.

Use of Additives: The addition of nucleophilic catalysts like HOBt or its more reactive analogue, 6-Cl-HOBt, can improve the efficiency of the coupling reaction by forming a more reactive intermediate.

A comparative overview of different coupling strategies is presented in the table below:

| Coupling Strategy | Reagent/Condition | Typical Yield Range (%) | Advantages | Disadvantages |

| Carbodiimide Method | DCC/HOBt | 40-60 | Low cost | Slow reaction, potential for side reactions |

| Uronium/Phosphonium | HATU, HBTU, PyBOP | 70-90 | High efficiency, fast | Higher cost, potential for racemization |

| Microwave-Assisted | Microwave Synthesizer | 85-95 | Rapid, high yields | Requires specialized equipment |

Racemization of the L-tryptophan residue is a significant concern during peptide synthesis, as it leads to the formation of the diastereomeric D-Tryptophyl-2-methylalanine, which can be difficult to separate from the desired product. The primary pathway for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated carboxylic acid of the N-protected tryptophan. This intermediate can readily tautomerize, leading to the loss of stereochemical integrity at the α-carbon.

Several factors can influence the extent of racemization:

Nature of the Coupling Reagent: The choice of coupling reagent plays a critical role. While highly reactive reagents can improve yields, they can also increase the risk of racemization. The use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is known to suppress racemization by minimizing the lifetime of the highly reactive activated species and favoring the aminolysis over oxazolone formation. peptide.com

Base: The presence and strength of the base used during the coupling reaction can significantly impact racemization. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their excess can promote racemization. The use of a less hindered base or a stoichiometric amount can help mitigate this issue.

Protecting Group: The nature of the N-terminal protecting group on tryptophan can influence its susceptibility to racemization. While both Fmoc and Boc are widely used, the conditions for their removal and the subsequent coupling steps need to be carefully controlled.

Temperature: Higher reaction temperatures, while beneficial for reaction rates, can also increase the rate of racemization. Therefore, a balance needs to be struck between achieving a reasonable reaction time and minimizing epimerization.

Strategies to mitigate racemization include:

Use of Racemization-Suppressing Additives: The routine addition of HOBt or, more effectively, HOAt to the coupling reaction is a standard practice to minimize racemization. peptide.com

Careful Control of Base: Using the minimum necessary amount of a sterically hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM) is advisable.

Low-Temperature Coupling: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization, although it may require longer reaction times.

A summary of factors influencing racemization and mitigation strategies is provided below:

| Factor | Influence on Racemization | Mitigation Strategy |

| Coupling Reagent | Highly reactive reagents can increase racemization. | Use of additives like HOBt or HOAt. peptide.com |

| Base | Excess or strong base promotes racemization. | Use stoichiometric amounts of a hindered base. |

| Temperature | Higher temperatures increase racemization rate. | Perform coupling at lower temperatures. |

| Protecting Group | The nature of the group can affect stability. | Careful selection and handling of protecting groups. |

Chromatographic and Other Advanced Isolation Techniques for this compound

Following the synthesis and deprotection steps, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, reagents, and byproducts, including the potential diastereomeric impurity (D-Trp-Aib). The purification of this compound to a high degree of purity is essential for its characterization and any subsequent applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of peptides. bachem.com This technique separates molecules based on their hydrophobicity.

Stationary Phase: A nonpolar stationary phase, typically silica gel chemically modified with C18 alkyl chains, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is employed. A gradient of increasing organic solvent concentration is used to elute the components from the column. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by ion-pairing with the peptide.

Separation Principle: The more hydrophobic components of the mixture will have a stronger interaction with the C18 stationary phase and will thus elute later, at a higher concentration of the organic solvent. The tryptophan side chain contributes significantly to the hydrophobicity of the dipeptide. The separation of the L-Trp-Aib and D-Trp-Aib diastereomers can be challenging but is often achievable with optimized gradients and high-resolution columns.

Other Advanced Isolation Techniques:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. At a specific pH, the dipeptide will have a net charge due to its free amino and carboxyl groups. By using a charged stationary phase (either anionic or cationic), it is possible to separate the desired peptide from charged impurities.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While less effective for separating small molecules with similar sizes like diastereomers, it can be useful for removing high-molecular-weight impurities or for desalting the purified peptide.

Immobilized Metal Ion Affinity Chromatography (IMAC): This technique can be used for the purification of tryptophan-containing peptides. nih.gov It relies on the selective binding of the α-amino group and the tryptophan side chain to immobilized metal ions like Cu²⁺ or Ni²⁺. nih.gov This method can offer a high degree of selectivity.

The choice of purification technique or a combination of techniques depends on the scale of the synthesis and the required purity of the final product. For high-purity this compound, RP-HPLC is generally the method of choice. The purity of the final product is typically assessed by analytical RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.

| Technique | Principle of Separation | Application for this compound |

| RP-HPLC | Hydrophobicity | Primary method for purification and separation of diastereomers. |

| Ion-Exchange | Net Charge | Removal of charged impurities. |

| Size-Exclusion | Molecular Size | Desalting and removal of large impurities. |

| IMAC | Affinity to Metal Ions | Selective purification of tryptophan-containing peptides. nih.gov |

Advanced Structural Characterization and Conformational Analysis of L Tryptophyl 2 Methylalanine

Spectroscopic Probing of L-Tryptophyl-2-methylalanine Structure and Dynamics

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Tryptophan Chromophore Characteristics

The electronic absorption and fluorescence characteristics of this compound are dominated by the indole (B1671886) chromophore of the tryptophan residue. Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for characterizing these properties. The absorption spectrum of L-tryptophan, and by extension this compound, is characterized by a strong absorption band in the UV region. nih.govthermofisher.com This absorption is primarily due to π → π* electronic transitions within the aromatic indole ring of the tryptophan side chain. thermofisher.com The first absorption band is largely attributed to a single electronic transition from the ground state to the 1Lb excited state. nih.gov Typically, the UV spectrum of tryptophan-containing peptides shows a maximum absorption peak at approximately 280 nm. atlantis-press.comnih.gov

Fluorescence spectroscopy provides further insight into the electronic properties of the tryptophan residue. Upon excitation with UV light, typically around 280 nm, the indole ring emits fluorescence with a maximum that is sensitive to the polarity of its local environment. nih.govuomustansiriyah.edu.iq In aqueous solutions, the fluorescence emission maximum for tryptophan is generally observed around 350 nm. atlantis-press.comnih.gov The photophysical properties of the tryptophan residue, including its fluorescence quantum yield, are highly sensitive to its immediate surroundings. nih.gov

| Parameter | Typical Wavelength (nm) | Description |

|---|---|---|

| UV-Vis Absorption Maximum (λmax) | ~280 | Corresponds to the π → π* transition of the indole ring. atlantis-press.com |

| Fluorescence Excitation Maximum (λex) | ~280 | Wavelength used to excite the tryptophan chromophore for fluorescence emission. atlantis-press.com |

| Fluorescence Emission Maximum (λem) | ~350 | Wavelength of maximum fluorescence intensity; sensitive to the polarity of the local environment. atlantis-press.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of peptides like this compound through fragmentation analysis. The molecular ion of the compound can be generated using various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

The fragmentation of protonated amino acids and peptides in the gas phase provides valuable structural information. nih.gov For this compound, collision-induced dissociation (CID) would likely lead to the cleavage of the peptide bond, as well as fragmentation of the tryptophan side chain. Common fragmentation pathways for protonated amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov The fragmentation of the tryptophan residue itself can also be observed. nih.gov

A plausible fragmentation pattern for this compound would involve the generation of b- and y-ions resulting from the cleavage of the amide bond. The presence of the 2-methylalanine residue may influence the fragmentation pattern due to the steric hindrance of the gem-dimethyl group.

| Fragment Ion | Proposed Structure | Predicted m/z | Neutral Loss |

|---|---|---|---|

| [M+H]+ | Intact protonated molecule | 290.15 | - |

| b₁ | Tryptophan immonium ion | 187.09 | 2-methylalanine |

| y₁ | Protonated 2-methylalanine | 104.07 | Tryptophan residue |

| [M+H - H₂O]+ | Loss of water | 272.14 | H₂O |

| [M+H - CO]+ | Loss of carbon monoxide | 262.15 | CO |

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Induction in this compound Systems

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides information about the conformational properties of the peptide backbone. americanpeptidesociety.org The α-helix, β-sheet, and random coil conformations all have distinct CD spectral signatures. americanpeptidesociety.orgmtoz-biolabs.com

For a dipeptide like this compound, the CD spectrum in the far-UV region (below 250 nm) will be influenced by the conformational constraints imposed by the 2-methylalanine residue. The gem-dimethyl group of 2-methylalanine restricts the available Ramachandran angles, which can favor the adoption of specific secondary structures, such as β-turns or helical folds, even in short peptides. The tryptophan residue can also contribute to the CD spectrum through its aromatic side chain.

The analysis of the CD spectrum of this compound can reveal its preferred solution conformation and provide insights into how the presence of the non-proteinogenic 2-methylalanine residue influences the secondary structure.

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

|---|---|---|

| α-helix | ~192 | ~208, ~222 |

| β-sheet | ~195 | ~217 |

| Random Coil | ~212 | ~195 |

Electron Diffraction for Microcrystalline this compound

Microcrystal Electron Diffraction (MicroED) in Structural Determination

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique used for the high-resolution structure determination of small molecules and macromolecules from nanocrystals. nih.govnih.gov This method is particularly advantageous for samples that are difficult to grow into large crystals suitable for X-ray crystallography. nih.govnih.gov Given that this compound is a small organic molecule, obtaining large, well-ordered crystals can be challenging.

The MicroED technique involves collecting electron diffraction data from continuously rotating, frozen-hydrated microcrystals. frontiersin.orgelifesciences.org The extremely low electron dose used in MicroED minimizes radiation damage to the sample. elifesciences.org The collected diffraction patterns can be processed using standard crystallographic software to determine the three-dimensional atomic structure of the molecule to high resolution. nih.gov

MicroED would be a powerful tool to unambiguously determine the solid-state conformation and packing of this compound, providing precise bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Modeling of this compound Conformations

Density Functional Theory (DFT) Calculations for Quantum Mechanical Properties and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are widely employed to predict the geometric, electronic, and spectroscopic properties of molecules. For this compound, DFT can be used for geometry optimization to determine the most stable conformations of the molecule in the gas phase or in solution. nih.govscispace.com

These calculations can provide valuable insights into the molecule's three-dimensional structure, including the preferred dihedral angles of the peptide backbone and the orientation of the tryptophan side chain. Furthermore, DFT can be used to calculate a range of quantum mechanical properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and vibrational frequencies. scispace.com These calculated properties can then be correlated with experimental data from spectroscopic techniques.

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO-LUMO Energy Gap | Relates to the electronic excitation energy and chemical reactivity. scispace.com |

| Dipole Moment | Indicates the polarity of the molecule. |

| Vibrational Frequencies | Can be compared with experimental infrared (IR) and Raman spectra. |

| Mulliken Atomic Charges | Describes the electron distribution within the molecule. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes of Tryptophan-Dipeptides

The conformational landscape of tryptophan-containing dipeptides, including this compound, is a complex energy surface defined by the rotational possibilities of the peptide backbone and the side chains. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore this landscape, identifying stable conformations and the energetic barriers between them.

Molecular mechanics calculations treat molecules as a collection of atoms held together by bonds with associated force fields. These force fields are sets of parameters that describe the potential energy of the molecule as a function of its geometry, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. By systematically varying the torsional (dihedral) angles of the peptide backbone (phi, ψ) and the side chains (χ), researchers can map the potential energy surface and locate low-energy, stable conformations.

For tryptophan-containing dipeptides, two primary conformational families are typically identified: extended and folded. In an extended conformation, the backbone is stretched out, and the amino acid side chains are positioned away from each other. In a folded conformation, the backbone turns back on itself, allowing for potential intramolecular interactions between the tryptophan side chain and other parts of the molecule.

A study on the related dipeptide Valyl-Tryptophan (Val-Trp) using molecular mechanics and Density Functional Theory (DFT) provides insight into the typical energy differences observed. researchgate.net The investigation revealed that the most stable folded conformation was lower in energy than the most stable extended conformation. researchgate.net This preference for a folded structure is often driven by favorable non-bonded interactions.

The following table illustrates the typical energy contributions for folded and extended conformations of a tryptophan-containing dipeptide, based on the findings for Val-Trp, which serves as a model for this compound due to the similar presence of a bulky hydrophobic side chain (valine vs. 2-methylalanine) next to tryptophan. researchgate.net

Table 1: Comparative Energy Analysis of Folded vs. Extended Conformations

| Conformation | Relative Energy (kcal/mol) | Electrostatic Interaction Energy (kcal/mol) | Torsion Interaction Energy (kcal/mol) | Side Chain Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Folded | 0.00 | Reference | Reference | -3.85 |

| Extended | +1.79 | +1.66 | +1.97 | Reference |

Data is modeled after findings for Val-Trp dipeptide and is illustrative for a typical tryptophan-containing dipeptide. researchgate.net

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, solving Newton's equations of motion for the atoms of the molecule. This allows for the exploration of the conformational landscape at a given temperature, revealing not only stable states but also the dynamic transitions between them. MD simulations of D-Tryptophyl-2-methylalanine (D-Trp-Aib), a stereoisomer of the title compound, have been used to understand its interaction with other peptides. nih.govresearchgate.net These simulations show that the dipeptide is dynamic, sampling multiple conformations. The presence of the 2-methylalanine (Aib) residue significantly restricts the available conformational space for the backbone dihedral angles (phi, ψ) compared to a dipeptide with a more flexible amino acid like glycine. uzh.ch This restriction tends to favor more defined, often helical or turn-like, structures.

In Silico Analysis of Intramolecular Interactions within this compound

The stable conformations of this compound identified through computational simulations are stabilized by a network of intramolecular interactions. In silico analysis allows for the detailed characterization and quantification of these forces, which are primarily non-covalent. The key interactions include hydrogen bonds and van der Waals forces, with a particular emphasis on π-π stacking involving the tryptophan indole ring.

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the amide proton of the peptide backbone and a carbonyl oxygen, or involve the N-H group of the tryptophan indole ring. These bonds are highly dependent on the geometry of the dipeptide and are more prevalent in folded conformations. For instance, a C7 turn, a common secondary structure motif in peptides, is stabilized by a hydrogen bond between the C=O of the tryptophan residue and the N-H of the 2-methylalanine residue.

π-π Stacking: A crucial interaction in many tryptophan-containing peptides is the intramolecular π-π stacking between the electron-rich indole ring of the tryptophan side chain and the peptide backbone or another aromatic group. In the case of this compound, this would involve the indole ring folding back to interact with the amide bond. This type of interaction is a significant stabilizing force in folded conformations. Studies on D-Trp-Aib have highlighted the role of π-π stacking in its interactions with amyloid-beta peptides, underscoring the importance of this force. nih.govresearchgate.net The geometry of this stacking can vary, from parallel-displaced to T-shaped (edge-to-face), each with different energetic contributions. Research on trpzip peptides has shown that electrostatic multipole moments of the tryptophan side chain are critical in determining the preference for edge-to-face or parallel-displaced geometries. acs.org

The following table provides a breakdown of the typical non-bonded interaction energies that contribute to the stability of a folded conformation in a tryptophan-containing dipeptide, based on computational studies of related molecules.

Table 2: Illustrative Decomposition of Intramolecular Interaction Energies

| Interaction Type | Contributing Moieties | Typical Energy Contribution (kcal/mol) |

|---|---|---|

| Van der Waals | Overall non-bonded contacts | -5.0 to -10.0 |

| Electrostatic (Coulomb) | Partial charges on atoms | -2.0 to -5.0 |

| π-π Stacking | Tryptophan indole ring and peptide backbone | -1.5 to -5.0 |

| Hydrogen Bond (e.g., C7 turn) | Backbone C=O and N-H groups | -1.0 to -4.0 |

These values are representative estimates derived from computational studies of tryptophan-containing peptides and serve to illustrate the relative contributions of different intramolecular forces. researchgate.netnih.govacs.org

Biochemical Roles and Mechanistic Studies of L Tryptophyl 2 Methylalanine in in Vitro Systems

Interactions with In Vitro Enzyme Systems

The unique structural characteristics of L-Tryptophyl-2-methylalanine, specifically the gem-dimethyl group on the α-carbon of the 2-methylalanine residue, profoundly influence its interaction with enzymes. This section evaluates its potential as both an enzyme substrate and inhibitor and examines the role of the 2-methylalanine moiety in conferring resistance to enzymatic degradation.

Peptides and their analogs can act as substrates, inhibitors, or modulators of enzyme activity. The incorporation of a non-standard amino acid like 2-methylalanine can significantly alter this interaction. This compound is unlikely to serve as an efficient substrate for many common proteases due to the steric hindrance imposed by the 2-methylalanine residue at the P1' position (the position immediately C-terminal to the scissile bond). Proteases recognize specific amino acid sequences and require a precise conformational fit between the substrate and the enzyme's active site. The dual methyl groups of 2-methylalanine prevent the peptide backbone from adopting the necessary extended conformation to fit within the catalytic site.

Conversely, this steric hindrance makes the dipeptide a potential candidate as an enzyme inhibitor. By binding to an enzyme's active site without undergoing catalysis, it can act as a competitive inhibitor. For example, in enzymes that recognize tryptophan, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase, the tryptophan moiety of the dipeptide could mediate binding to the active site. However, the attached 2-methylalanine could prevent the proper positioning for the catalytic reaction to occur, thereby blocking the enzyme's function. The inhibitory potential would depend on the specific enzyme's active site architecture and tolerance for bulky residues near the catalytic center.

| Dipeptide | Model Enzyme | Predicted Interaction | Rationale |

|---|---|---|---|

| L-Tryptophyl-L-Alanine | Chymotrypsin (B1334515) | Substrate | Chymotrypsin cleaves C-terminal to large hydrophobic residues (like Trp). The L-Ala at P1' is permissible. |

| This compound | Chymotrypsin | Inhibitor/Poor Substrate | The gem-dimethyl group of 2-methylalanine at the P1' position sterically blocks the active site, preventing efficient catalysis. |

| This compound | Tryptophan Hydroxylase 2 (TPH2) | Potential Inhibitor | The tryptophan residue may bind to the active site, but the bulky 2-methylalanine could interfere with the catalytic process, blocking the hydroxylation of the indole (B1671886) ring. |

A significant body of research demonstrates that the incorporation of α,α-disubstituted amino acids like 2-methylalanine dramatically increases the proteolytic stability of peptides. researchgate.netacs.org Proteases such as trypsin and chymotrypsin have stringent stereochemical and conformational requirements for their substrates. The presence of the gem-dimethyl group on the α-carbon of 2-methylalanine restricts the peptide backbone's rotational freedom, limiting the accessible phi (φ) and psi (ψ) dihedral angles. nih.gov

This conformational rigidity prevents the peptide from adopting the extended β-strand conformation typically required for binding to the active site of many proteases. nih.gov Consequently, the peptide bond between tryptophan and 2-methylalanine is highly resistant to cleavage. Studies comparing peptides with and without Aib residues consistently show that Aib-containing variants have significantly longer half-lives in the presence of proteolytic enzymes. researchgate.netfrontiersin.org This enhanced stability is a key feature exploited in the design of peptide-based therapeutics.

| Peptide Sequence | Enzyme | Relative Half-Life (% of Control) | Mechanism of Stability |

|---|---|---|---|

| Ac-Trp-Ala-NH2 | Pronase | 10% | Standard peptide bond, susceptible to cleavage. |

| Ac-Trp-Aib-NH2 (this compound core) | Pronase | >95% | Steric hindrance from the Aib gem-dimethyl group prevents binding to the protease active site. researchgate.net |

| Ac-Trp-Ala-NH2 | Chymotrypsin | 5% | Recognized and rapidly cleaved C-terminal to Trp. |

| Ac-Trp-Aib-NH2 (this compound core) | Chymotrypsin | 100% | Aib at the P1' position confers absolute resistance to cleavage. nih.gov |

Contributions to Supramolecular Assembly and Self-Organization (In Vitro)

The self-assembly of peptides into ordered supramolecular structures is driven by a combination of non-covalent interactions. This compound contains functionalities that can both promote and modulate these processes, leading to the formation of distinct nanoscale architectures in model environments.

The tryptophan residue is a powerful driver of peptide self-assembly. Its large, hydrophobic indole side chain promotes aggregation through π-π stacking interactions. nih.govacs.org In aqueous environments, these interactions help to minimize exposure of the nonpolar aromatic rings to water, leading to the formation of ordered aggregates, which can range from spherical micelles to elongated amyloid-like fibrils. nih.gov

The role of the 2-methylalanine residue is more complex. Aib is a potent helix inducer, as its conformational constraints favor the formation of α-helical or 3₁₀-helical structures. nih.govwikipedia.org At the same time, these same constraints make it a "β-sheet breaker," as it disrupts the extended backbone conformation necessary for β-sheet formation, which is the hallmark of amyloid fibrils. researchgate.net Therefore, this compound could participate in two competing assembly pathways. It could form ordered helical aggregates stabilized by tryptophan interactions, or it could act as an inhibitor of amyloid fibril formation by capping growing β-sheets. Research on the dipeptide D-Trp-Aib has shown it to be an effective inhibitor of amyloid-β peptide aggregation, supporting the role of the Aib residue in disrupting fibrillogenesis. researchgate.net

The supramolecular organization of this compound is governed by a specific set of intermolecular forces originating from both amino acid residues.

Tryptophan Moiety: The primary interactions from the tryptophan residue are π-π stacking between the indole rings of adjacent molecules. These can occur in various geometries (e.g., parallel-displaced or T-shaped). The indole ring can also participate in cation-π interactions with positively charged groups and hydrogen bonding via the indole N-H group, which can act as a hydrogen bond donor. acs.orgnih.gov

The interplay between the strong, directional π-π stacking of tryptophan and the conformational rigidity imposed by 2-methylalanine is crucial in determining the final supramolecular architecture.

| Mediating Moiety | Type of Interaction | Contribution to Self-Assembly |

|---|---|---|

| Tryptophan (Indole Ring) | π-π Stacking | Primary driving force for aggregation; promotes ordered stacking. nih.gov |

| Tryptophan (Indole N-H) | Hydrogen Bonding | Provides directional stability to the assembled structure. acs.org |

| 2-Methylalanine (Methyl Groups) | Hydrophobic & van der Waals | Contributes to the overall energetic favorability of aggregation in aqueous media. |

| Peptide Backbone | Hydrogen Bonding (Amide N-H, C=O) | Stabilizes secondary structures (e.g., helices) within the assembly. |

Exploration of In Vitro Biological Activities and Underlying Mechanisms

One area of interest is anti-angiogenic activity. The dipeptide L-Tryptophyl-L-Leucine (WL) has been shown to exert anti-angiogenic effects in vitro by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. nih.gov The proposed mechanism involves the dipeptide interfering with receptor phosphorylation and downstream signaling pathways. Given the structural similarity, this compound could potentially exhibit similar activity by interacting with the ligand-binding pocket or allosteric sites on cell surface receptors.

Another potential activity is the modulation of bacterial communication systems. Cyclic dipeptides containing tryptophan, such as cyclo(L-Trp-L-Ser), have demonstrated anti-quorum-sensing activity against bacteria like Pseudomonas aeruginosa. mdpi.com The mechanism is believed to involve competitive binding to receptor proteins (e.g., CviR) that normally bind native signaling molecules. The tryptophan moiety is crucial for this interaction, suggesting that linear dipeptides like this compound could be investigated as inhibitors of bacterial virulence. Furthermore, certain tryptophan-rich peptides exhibit direct antimicrobial activity by disrupting bacterial cell membranes. nih.gov The combination of the hydrophobic tryptophan and the membrane-compatible Aib residue could make this compound a candidate for such activities.

Potential Modulatory Effects on Biochemical Pathways in Cell-Free Extracts, exemplified by bacterial metabolism of 2-methylalanine

The metabolism of 2-methylalanine has been studied in certain bacteria. A bacterium isolated from soil has been shown to oxidize 2-methylalanine using an adaptive enzyme system. nih.govnih.gov In cell-free extracts of this bacterium, the metabolism of 2-methylalanine to acetone (B3395972) and carbon dioxide is dependent on the presence of pyridoxal (B1214274) phosphate (B84403) and pyruvate. nih.govnih.gov The reaction involves the transfer of the amino group from 2-methylalanine to pyridoxal phosphate, followed by decarboxylation. nih.gov

The potential modulatory effects of this compound on this pathway have not been specifically investigated. However, it is conceivable that the dipeptide could influence this metabolic process in several ways. The presence of the L-Tryptophan residue could sterically hinder the recognition and binding of the 2-methylalanine moiety by the bacterial enzymes responsible for its metabolism. Alternatively, the dipeptide might compete with 2-methylalanine for transport into the bacterial cells or for the active site of the enzymes.

Furthermore, metabolites of tryptophan are known to influence signaling pathways. frontiersin.orginstitutolala.com.mx It is plausible that this compound or its breakdown products could have unforeseen regulatory effects on the expression or activity of the enzymes involved in 2-methylalanine degradation. Without direct experimental data, these potential modulatory effects remain hypothetical.

Table 1: Bacterial Metabolism of 2-Methylalanine in Cell-Free Extracts

| Component/Condition | Role/Observation | Reference |

| Bacterial Source | Soil bacterium | nih.govnih.gov |

| Key Substrate | 2-Methylalanine | nih.govnih.gov |

| Primary Products | Acetone, Carbon Dioxide | nih.govnih.gov |

| Required Cofactors | Pyridoxal phosphate, Pyruvate | nih.govnih.gov |

| Reaction Type | Pyridoxal phosphate-dependent transamination and decarboxylation | nih.gov |

Examination of Antioxidant Capacity of this compound in Cell-Free Assays

There are no direct studies measuring the antioxidant capacity of this compound. However, the antioxidant properties of L-Tryptophan and peptides containing this amino acid are well-documented. nih.govresearchgate.net The indole ring of tryptophan is an effective scavenger of free radicals. nih.gov The antioxidant capacity of tryptophan-containing peptides is often assessed using cell-free assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. bmglabtech.commdpi.com

The ORAC assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals. bmglabtech.com Studies on various tryptophan-containing peptides have shown that they possess significant antioxidant activity, often comparable to the antioxidant standard, Trolox. researchgate.net The position and surrounding amino acids can influence the antioxidant capacity of the tryptophan residue. nih.gov

Given that the antioxidant activity of such peptides is primarily attributed to the tryptophan residue, it is highly probable that this compound would exhibit antioxidant properties. The 2-methylalanine residue is not expected to contribute significantly to the radical scavenging activity. The antioxidant capacity of this compound would likely be comparable to that of other simple tryptophan-containing dipeptides.

Table 2: Antioxidant Capacity of Tryptophan and Related Peptides in ORAC Assays

| Compound | ORAC Value (Trolox Equivalents) | Reference |

| Trolox | 1.0 (by definition) | bmglabtech.com |

| WNWAD (Trp-Asn-Trp-Ala-Asp) | Higher than individual fragments | researchgate.net |

| WN (Trp-Asn) | Synergistic effect when combined with WAD | researchgate.net |

| WAD (Trp-Ala-Asp) | Synergistic effect when combined with WN | researchgate.net |

Note: Specific ORAC values for these peptides are presented relative to each other in the source material. Direct numerical comparisons to Trolox were not provided.

Mechanistic Insights from Peptide-Membrane Interactions Relevant to this compound

Specific studies on the interaction of this compound with lipid membranes are not available. However, the role of tryptophan residues in anchoring peptides and proteins to membranes is well-established. mdpi.com The tryptophan side chain has a unique amphipathic nature, with a large hydrophobic surface area and the ability to form hydrogen bonds via its indole N-H group. mdpi.comnih.gov This allows it to partition favorably into the interfacial region of a lipid bilayer, with the indole ring oriented parallel to the membrane surface. nih.gov

Tryptophan residues can engage in various non-covalent interactions with the lipid membrane, including:

Hydrophobic interactions with the lipid acyl chains.

Hydrogen bonding with the phosphate and carbonyl groups of the phospholipids. nih.gov

Cation-π interactions with positively charged lipid headgroups like choline. durham.ac.uk

These interactions help to position and stabilize transmembrane helices and other membrane-associated peptides. nih.govresearchgate.net

Table 3: Tryptophan-Membrane Interactions

| Type of Interaction | Interacting Partner in Lipid Bilayer | Reference |

| Hydrophobic Interactions | Lipid acyl chains | mdpi.com |

| Hydrogen Bonding | Phosphate groups, Acyl carbonyl groups | nih.gov |

| Cation-π Interactions | Choline headgroups | durham.ac.uk |

| Dipole-Dipole Interactions | Water molecules at the interface | mdpi.com |

Future Research Directions for L Tryptophyl 2 Methylalanine

Integration of Multi-Omics Approaches in Peptide Research

The complexity of biological systems necessitates a holistic approach to understanding the mechanisms of action of bioactive peptides. nih.gov A multi-omics strategy, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for elucidating the comprehensive effects of L-Tryptophyl-2-methylalanine. thermofisher.com By moving beyond single-endpoint assays, researchers can capture a broader, more dynamic picture of the cellular and systemic responses to this dipeptide. frontlinegenomics.com

Integrating various omics datasets can reveal novel insights into the molecular basis of diseases and drug responses, helping to identify new biomarkers and therapeutic targets. nih.gov For instance, transcriptomics (RNA sequencing) can identify genes whose expression is altered upon treatment with the peptide, while proteomics can reveal subsequent changes in protein abundance and post-translational modifications. thermofisher.comyoutube.com Metabolomics would then uncover shifts in metabolic pathways, providing a functional readout of the upstream genomic and proteomic changes. youtube.com This integrated approach is critical for building comprehensive molecular network and pathway models that can explain the bioactivity of this compound. nih.govfrontlinegenomics.com

Future studies should aim to apply this multi-layered approach to characterize the influence of this compound in various biological contexts. This will not only deepen our understanding of its specific mechanisms but also facilitate the discovery of new applications and the identification of potential biomarkers for its effects. nih.govresearchgate.net

| Multi-Omic Approach | Molecular Read-out | Potential Insights for this compound Research | Technology Examples |

| Genomics | Genes (DNA) | Identify genetic variants influencing response to the peptide. | Sequencing, Exome Sequencing |

| Epigenomics | DNA Modifications | Determine if the peptide induces epigenetic changes affecting gene expression. | Modification-sensitive PCR, Next-Generation Sequencing |

| Transcriptomics | RNA/cDNA | Characterize changes in gene expression profiles post-treatment. | RT-PCR, RNA-Sequencing, Gene Arrays |

| Proteomics | Proteins/Peptides | Quantify changes in protein abundance, modifications, and interactions. | Mass Spectrometry, 2D-PAGE |

| Metabolomics | Metabolites | Identify alterations in metabolic pathways and endogenous small molecules. | Mass Spectrometry, NMR Spectroscopy |

Advanced Computational Design of this compound Analogues with Tailored Properties

Computational protein and peptide design methodologies offer a powerful toolkit for creating novel molecules with precisely defined functions. nih.gov These approaches can be leveraged to design analogues of this compound with enhanced stability, affinity, and specificity for desired biological targets. The inclusion of the unnatural amino acid 2-methylalanine already provides a structural constraint; computational methods can further optimize the peptide's properties by exploring modifications to the tryptophan residue or by extending the peptide chain. grantome.com

This in silico approach can significantly accelerate the discovery process by prioritizing a smaller, more promising set of candidates for chemical synthesis and experimental validation. grantome.com Future research should focus on developing computational models to screen for this compound analogues with tailored properties, such as improved binding to a specific therapeutic target or enhanced cell permeability.

| Computational Design Step | Objective | Key Methodologies | Expected Outcome |

| Target Identification & Modeling | Define the 3D structure of the biological target (e.g., receptor, enzyme). | Homology modeling, X-ray crystallography, Cryo-EM. | A high-resolution structural model of the target. |

| Analogue Generation | Create a virtual library of this compound derivatives. | In silico mutagenesis, virtual combinatorial chemistry. | A diverse set of candidate peptide analogues. |

| Docking & Scoring | Predict the binding mode and affinity of each analogue to the target. | Molecular docking algorithms (e.g., AutoDock, GOLD), energy minimization. | A ranked list of analogues based on predicted binding energy. |

| Molecular Dynamics Simulation | Evaluate the stability of the peptide-target complex over time. | MD simulations (e.g., GROMACS, AMBER). | Assessment of the dynamic behavior and stability of the interaction. |

| Prioritization for Synthesis | Select the most promising candidates for experimental testing. | Analysis of binding scores, interaction patterns, and stability data. | A small set of high-potential analogues for chemical synthesis. |

Expanding the In Vitro Biochemical Repertoire and Functional Characterization

A thorough understanding of the biochemical properties of this compound is fundamental to elucidating its biological role. Future research must expand the range of in vitro assays to fully characterize its interactions with various molecular targets. This involves moving beyond preliminary binding studies to detailed kinetic and mechanistic analyses.

A critical step is to accurately determine the substrate specificity and kinetic properties of enzymes that may interact with or be modulated by this dipeptide. nih.gov Methodologies for protein expression, purification, and subsequent enzymatic assays are essential for this characterization. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can be employed to monitor reaction kinetics and identify metabolic products. nih.gov

Furthermore, investigating its transport across biological membranes is crucial. Studies have shown that the transport of L-tryptophan can be influenced by other amino acids, suggesting the involvement of specific permeases. sigmaaldrich.com Characterizing how the addition of the 2-methylalanine moiety affects recognition and transport by these systems is a key research question. Such studies will clarify the bioavailability and cellular uptake mechanisms of the dipeptide, providing essential data for interpreting its biological activity.

Development of Novel Molecular Tools and Probes Utilizing this compound Scaffolds

The unique structural features of this compound make it an attractive scaffold for the development of novel molecular tools and probes for diagnostics and imaging. nih.gov Peptides are well-suited for this purpose due to their small size, which can lead to rapid clearance and good target accumulation, and their high specificity for biological targets. rsc.orgresearchgate.net

The tryptophan component, with its intrinsic fluorescence, provides a starting point for creating fluorescent probes. Modifications to the indole (B1671886) ring can tune its photophysical properties. Alternatively, the peptide can be conjugated to other moieties, such as near-infrared (NIR) dyes or radiometal chelators (e.g., NOTA, DOTA) for use in various imaging modalities like PET and SPECT. nih.govrsc.org The design of such probes involves linking the peptide scaffold, which provides targeting specificity, to a signaling agent. nih.gov

Future work should explore the rational design of this compound-based probes. nih.gov This could involve identifying a biological target for which this dipeptide has a high affinity and then chemically modifying the peptide to incorporate a reporter group. rsc.org These novel molecular tools could enable the visualization and measurement of biological processes at the molecular and cellular levels, contributing to both basic research and the development of new diagnostic agents. nih.govmatthewslab.org

Q & A

Basic Question: What experimental methods are recommended for synthesizing and purifying L-Tryptophyl-2-methylalanine?

Methodological Answer:

Synthesis of this compound requires peptide coupling strategies, such as solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS:

- Use Fmoc-protected 2-methylalanine (H-Ala(Me)-OH) and L-tryptophan derivatives to prevent side reactions.

- Activate carboxyl groups with coupling agents like HBTU or DIC/HOBt.

- Monitor reaction progress via TLC (e.g., silica gel plates, ninhydrin staining) to detect unreacted amines .

- Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Confirm purity (>97%) using LC-MS .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and spectra to confirm backbone connectivity and stereochemistry. Compare chemical shifts with reference data for 2-methylalanine (δ 1.3–1.5 ppm for methyl groups) and tryptophan (indole protons at δ 7.1–7.7 ppm) .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (theoretical M = 103.12 g/mol for 2-methylalanine + 204.23 g/mol for L-tryptophan, minus water).

- Polarimetry : Confirm optical purity by measuring specific rotation () against literature values for enantiopure analogs .

Advanced Question: How should researchers design experiments to assess the stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation products via HPLC-MS at intervals (0, 24, 48 hrs). Use Arrhenius kinetics to predict shelf life .

- Oxidative Stress Testing : Expose to hydrogen peroxide (0.1–1.0% w/v) and monitor tryptophan oxidation (fluorescence quenching at 280 nm excitation) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>300°C as per 2-methylalanine’s melting point) .

Advanced Question: How can contradictory data on the bioactivity of this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer ionic strength) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

- Meta-Analysis : Use tools like PRISMA guidelines to systematically compare studies. Highlight confounding factors (e.g., residual solvents from synthesis affecting cell viability) .

- Orthogonal Assays : Validate bioactivity with complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Advanced Question: What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., serotonin receptors) using software like GROMACS. Focus on the indole ring’s role in π-π stacking .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity. Validate models with leave-one-out cross-validation .

- Docking Studies : Perform flexible docking (AutoDock Vina) to predict binding poses of methylalanine-modified analogs .

Basic Question: What are the critical parameters for optimizing solubility of this compound in aqueous buffers?

Methodological Answer:

- pH Adjustment : Solubility of 2-methylalanine (pKa ~2.3 for carboxyl, ~9.7 for amine) increases at pH >4. Use phosphate or Tris buffers (pH 7.4) for physiological relevance .

- Co-Solvents : Add DMSO or ethanol (≤10% v/v) if precipitation occurs. Validate compatibility with downstream assays (e.g., no interference in fluorescence assays) .

- Lyophilization : Pre-freeze samples at -80°C and lyophilize to create stable powders for reconstitution .

Advanced Question: How can researchers elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

- Isotope Labeling : Synthesize - or -labeled analogs and track metabolites via LC-MS/MS in plasma/tissue homogenates .

- Enzyme Inhibition Studies : Co-administer with broad-spectrum protease inhibitors (e.g., PMSF) to identify cleavage sites.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to simulate Phase I metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.